molecular formula C13H8F3NO2 B6285342 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid CAS No. 2137638-13-0

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid

Cat. No. B6285342
CAS RN: 2137638-13-0
M. Wt: 267.2
InChI Key:
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Description

The compound “(2-(difluoromethyl)pyridin-4-yl)boronic acid” is a related compound with the molecular formula C6H6BF2NO2 . It has an average mass of 172.925 Da and a monoisotopic mass of 173.045959 Da .


Synthesis Analysis

While specific synthesis methods for “5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid” are not available, difluoromethylation processes based on X–CF2H bond formation have been studied extensively . These processes can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “(2-(difluoromethyl)pyridin-4-yl)boronic acid” consists of a pyridine ring linked to a boronic acid group through a carbon atom that also carries two fluorine atoms .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future research will likely focus on developing more efficient and selective difluoromethylation methods, expanding the range of substrates that can be difluoromethylated, and exploring the biological activities of difluoromethylated compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid involves the introduction of a difluoromethyl group onto a pyridine ring, followed by the attachment of a fluorobenzoic acid moiety.", "Starting Materials": [ "4-chloro-2-fluorobenzoic acid", "2,4-difluoropyridine", "potassium carbonate", "copper(I) iodide", "copper(II) oxide", "acetic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "N,N-diisopropylethylamine", "methanol", "water" ], "Reaction": [ "4-chloro-2-fluorobenzoic acid is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 2-fluoro-4-iodobenzoic acid.", "2,4-difluoropyridine is reacted with copper(II) oxide and acetic acid to form 2,4-difluoropyridine N-oxide.", "2-fluoro-4-iodobenzoic acid and 2,4-difluoropyridine N-oxide are reacted in N,N-dimethylformamide with triethylamine and diisopropylethylamine to form 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid.", "N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole are added to the reaction mixture to activate the carboxylic acid group of the product.", "The reaction mixture is stirred at room temperature for several hours, then filtered to remove the dicyclohexylurea byproduct.", "The product is purified by column chromatography using a mixture of methanol and water as the eluent." ] }

CAS RN

2137638-13-0

Molecular Formula

C13H8F3NO2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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